2-(3-Chloro-5-methylphenyl)pyridine-4-carboxylic acid
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Overview
Description
2-(3-Chloro-5-methylphenyl)pyridine-4-carboxylic acid is an organic compound that belongs to the class of pyridine carboxylic acids It features a pyridine ring substituted with a carboxylic acid group at the 4-position and a 3-chloro-5-methylphenyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chloro-5-methylphenyl)pyridine-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. In this reaction, a boronic acid derivative of 3-chloro-5-methylphenyl is coupled with a halogenated pyridine carboxylic acid in the presence of a palladium catalyst and a base .
Reaction Conditions:
Catalyst: Palladium(0) or Palladium(II) complex
Base: Potassium carbonate or sodium carbonate
Solvent: Tetrahydrofuran or dimethylformamide
Temperature: 80-100°C
Time: 12-24 hours
Industrial Production Methods
Industrial production of this compound typically involves large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(3-Chloro-5-methylphenyl)pyridine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding carboxylate salts.
Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether.
Substitution: Sodium hydride or potassium tert-butoxide in dimethyl sulfoxide.
Major Products Formed
Oxidation: Carboxylate salts (e.g., sodium or potassium salts).
Reduction: Alcohols or aldehydes.
Substitution: Amino or thiol-substituted derivatives.
Scientific Research Applications
2-(3-Chloro-5-methylphenyl)pyridine-4-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: It can be incorporated into polymers and other materials to enhance their properties, such as thermal stability and mechanical strength.
Biological Studies: It serves as a ligand in coordination chemistry and can be used to study metal-ligand interactions in biological systems.
Mechanism of Action
The mechanism of action of 2-(3-Chloro-5-methylphenyl)pyridine-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The presence of the carboxylic acid group allows for hydrogen bonding interactions, while the chloro and methyl groups can influence the compound’s hydrophobicity and electronic properties.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Chloro-5-methylphenyl)pyridine-3-carboxylic acid
- 2-(3-Chloro-5-methylphenyl)pyridine-5-carboxylic acid
- 2-(3-Chloro-5-methylphenyl)pyridine-6-carboxylic acid
Uniqueness
2-(3-Chloro-5-methylphenyl)pyridine-4-carboxylic acid is unique due to the specific positioning of the carboxylic acid group at the 4-position of the pyridine ring. This positioning can influence the compound’s reactivity and interactions with other molecules, making it distinct from its isomers.
Properties
IUPAC Name |
2-(3-chloro-5-methylphenyl)pyridine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO2/c1-8-4-10(6-11(14)5-8)12-7-9(13(16)17)2-3-15-12/h2-7H,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYJUHJCEGPMSDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)Cl)C2=NC=CC(=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50687628 |
Source
|
Record name | 2-(3-Chloro-5-methylphenyl)pyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50687628 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261909-31-2 |
Source
|
Record name | 2-(3-Chloro-5-methylphenyl)pyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50687628 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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